

Application Notes and Protocols for Photocatalytic Reactions of 2-(2-Bromophenyl)acetophenone

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Compound of Interest

Compound Name: 2-(2-Bromophenyl)acetophenone

Cat. No.: B092510

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These application notes provide a detailed overview and experimental protocols for the proposed photocatalytic intramolecular cyclization of **2-(2-Bromophenyl)acetophenone** to yield 6-phenylphenanthridine. This transformation is of significant interest in medicinal chemistry and materials science due to the prevalence of the phenanthridine core in biologically active molecules and functional materials. The protocols described herein are based on established principles of visible-light photoredox catalysis, specifically leveraging the reductive dehalogenation of aryl bromides to initiate a C-C bond-forming cascade.

Application: Synthesis of 6-Phenylphenanthridine

The photocatalytic intramolecular cyclization of **2-(2-Bromophenyl)acetophenone** presents a mild and efficient method for the synthesis of 6-phenylphenanthridine. This reaction proceeds via a radical-mediated pathway, initiated by the photocatalytic reduction of the C-Br bond, followed by an intramolecular cyclization and subsequent aromatization. This approach avoids the harsh conditions often required in traditional cross-coupling methodologies.

Quantitative Data Summary

The following table summarizes representative data for the photocatalytic synthesis of 6-phenylphenanthridine from **2-(2-Bromophenyl)acetophenone** using two common

photocatalytic systems. The data is illustrative and based on typical yields observed for similar photocatalytic transformations.

Entry	Photocatalyst (mol%)	Sacrificial Electron Donor (equiv.)	Solvent	Light Source	Time (h)	Yield (%)
1	fac-[Ir(ppy) ₃] (1.0)	DIPEA (3.0)	Acetonitrile	Blue LED (40W)	24	85
2	Eosin Y (2.0)	Triethylamine (3.0)	DMSO	Green LED (40W)	36	72
3	Ru(bpy) ₃ Cl ₂ (1.5)	DIPEA (3.0)	Acetonitrile	Blue LED (40W)	24	78
4	fac-[Ir(ppy) ₃] (1.0)	KOtBu (2.0)	DMSO	Blue LED (40W)	24	88

Yields are determined by ¹H NMR analysis of the crude reaction mixture using an internal standard.

Experimental Protocols

Protocol 1: Photocatalytic Cyclization using fac-[Ir(ppy)₃]

Materials:

- 2-(2-Bromophenyl)acetophenone
- fac-[Ir(ppy)₃] (Tris(2-phenylpyridinato)iridium(III))
- Diisopropylethylamine (DIPEA)
- Anhydrous Acetonitrile (MeCN)

- Schlenk tube or similar reaction vessel
- Magnetic stirrer
- Blue LED lamp (e.g., 40W, $\lambda \approx 450$ nm)
- Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)

Procedure:

- To a Schlenk tube equipped with a magnetic stir bar, add **2-(2-Bromophenyl)acetophenone** (0.1 mmol, 1.0 equiv.), fac-[Ir(ppy)₃] (0.001 mmol, 0.01 equiv.), and anhydrous acetonitrile (2 mL).
- Degas the resulting mixture by three freeze-pump-thaw cycles.
- Under an inert atmosphere (e.g., argon or nitrogen), add diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 equiv.).
- Seal the Schlenk tube and place it approximately 5 cm from a 40W blue LED lamp.
- Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
- Upon completion, concentrate the reaction mixture under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired 6-phenylphenanthridine.
- Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Photocatalytic Cyclization using Eosin Y

Materials:

- **2-(2-Bromophenyl)acetophenone**

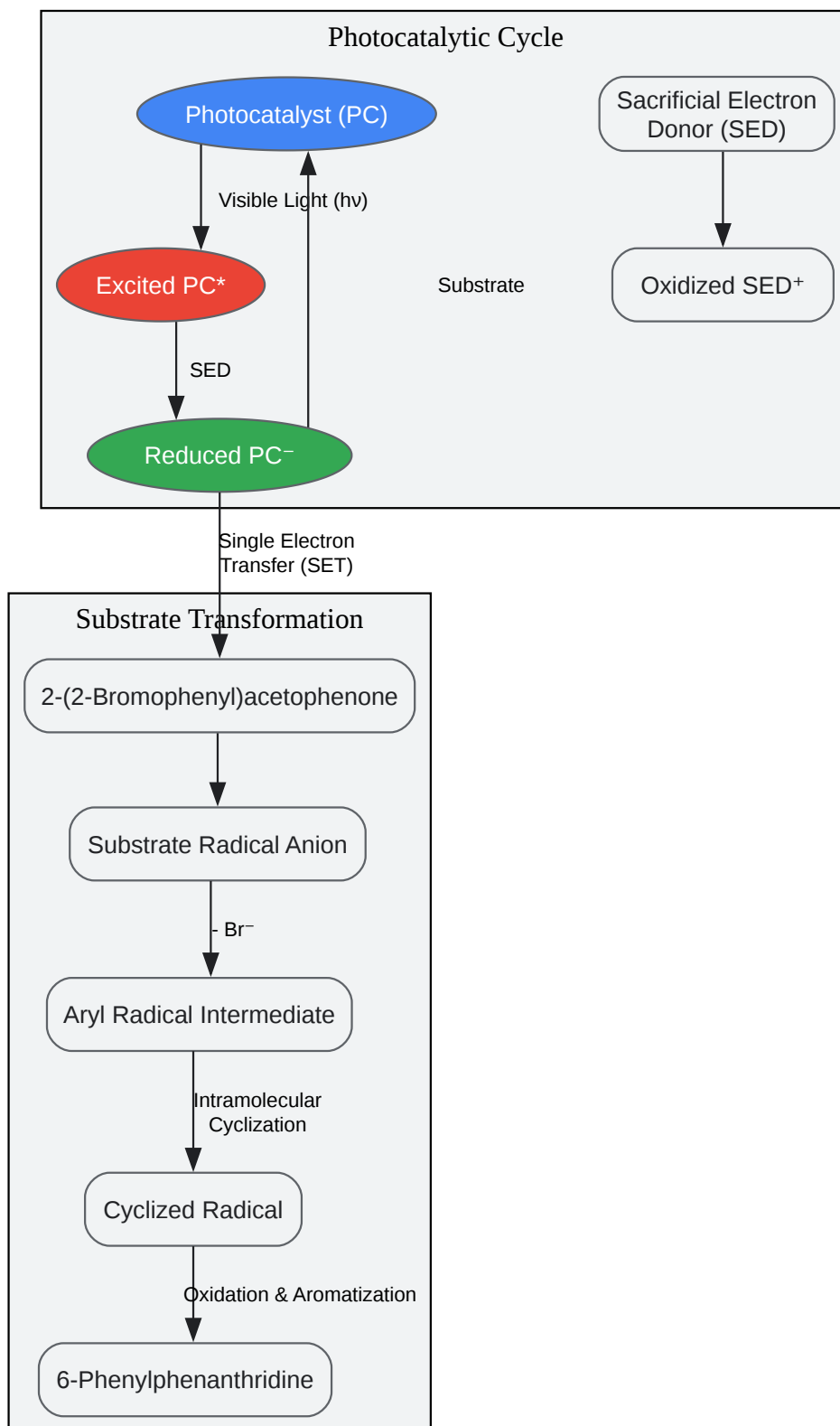
- Eosin Y
- Triethylamine (TEA)
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Schlenk tube or similar reaction vessel
- Magnetic stirrer
- Green LED lamp (e.g., 40W, $\lambda \approx 520$ nm)
- Standard laboratory glassware and purification supplies

Procedure:

- In a Schlenk tube containing a magnetic stir bar, dissolve **2-(2-Bromophenyl)acetophenone** (0.1 mmol, 1.0 equiv.) and Eosin Y (0.002 mmol, 0.02 equiv.) in anhydrous DMSO (2 mL).
- Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
- Backfill the tube with an inert gas and add triethylamine (TEA) (0.3 mmol, 3.0 equiv.).
- Seal the vessel and irradiate with a 40W green LED lamp, maintaining stirring at room temperature for 36 hours.
- After the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3 x 10 mL).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the residue by silica gel column chromatography to isolate 6-phenylphenanthridine.
- Confirm the structure of the purified product using spectroscopic methods.

Visualizations

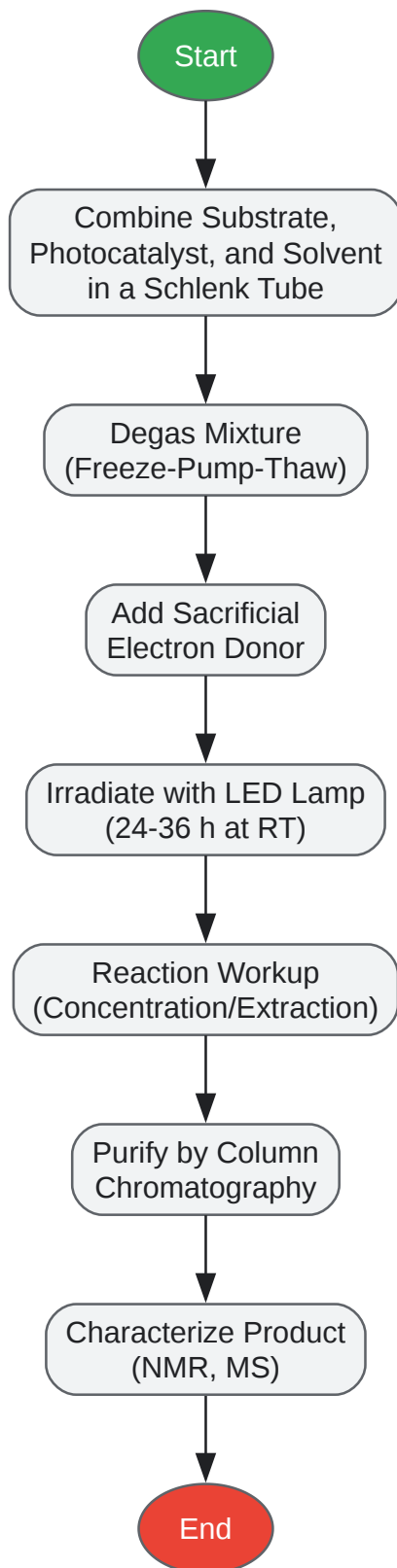
Proposed Reaction Mechanism



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Caption: Proposed mechanism for the photocatalytic synthesis of 6-phenylphenanthridine.

Experimental Workflow



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Caption: General experimental workflow for photocatalytic cyclization.

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